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Executive Summary
The Erythrosin B dye exclusion assay is a widely utilized method for determining cell viability.

This technique is predicated on the principle that viable cells, possessing intact and functional

cell membranes, effectively exclude the Erythrosin B dye. Conversely, non-viable or dead

cells, which have compromised membrane integrity, are unable to prevent the dye from

entering the cytoplasm. Consequently, these non-viable cells become stained, allowing for their

differentiation and quantification. This guide provides a comprehensive overview of the core

principles, detailed experimental protocols for both manual and automated cell counting, a

comparative analysis with other common viability assays, and troubleshooting guidance.

Erythrosin B is increasingly recognized as a safer and often more reliable alternative to the

traditional Trypan Blue dye, offering advantages in terms of reduced cytotoxicity and biohazard

concerns.

Core Principle of Erythrosin B Dye Exclusion
The fundamental principle of the Erythrosin B dye exclusion assay lies in the selective

permeability of the plasma membrane of living cells. A healthy cell maintains a robust

membrane that acts as a physical barrier, regulating the passage of substances into and out of

the cell. Erythrosin B is a polar molecule that cannot passively diffuse across an intact lipid

bilayer.
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In contrast, cells that have undergone apoptosis or necrosis lose the ability to maintain their

membrane integrity. The compromised membrane becomes permeable to the Erythrosin B
dye, which then enters the cell and binds to intracellular proteins, staining the cell a distinct

pink or red color.[1][2] This allows for the direct visualization and quantification of viable

(unstained) versus non-viable (stained) cells.

The process of membrane integrity loss is a key event in cell death. Various factors, including

exposure to cytotoxic agents, physical stress, or the progression of apoptosis, can lead to the

breakdown of the plasma membrane. This loss of integrity disrupts the cell's ability to maintain

homeostasis, leading to the influx of extracellular components and the release of intracellular

contents.
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Principle of Erythrosin B Dye Exclusion.

Data Presentation: Comparative Analysis
Erythrosin B demonstrates comparable and, in some instances, superior performance to

Trypan Blue and correlates well with fluorescence-based methods like Acridine
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Orange/Propidium Iodide (AO/PI) staining.

Parameter Erythrosin B Trypan Blue
AO/PI
(Fluorescence)

Principle Dye Exclusion Dye Exclusion Nucleic Acid Staining

Stains Non-viable cells Non-viable cells
Live (Green), Dead

(Red)

Toxicity Low, Biosafe[3]
Carcinogenic,

Cytotoxic[3]
Intercalating agents

Incubation Time Not required[4] 1-5 minutes 1-2 minutes

Interference
Minimal with serum

proteins

Binds to serum

proteins[3]
Minimal

Quantitative Comparison of Viability Assays
The following table summarizes a comparative study on Chinese Hamster Ovary (CHO) and

Jurkat cells, assessing viability with Erythrosin B, Trypan Blue, and AO/PI.

Cell Line Condition
Erythrosin B
(% Viability)

Trypan Blue
(% Viability)

AO/PI (%
Viability)

CHO High Viability ~95% ~95% ~95%

Mixed Population

1
~50% ~50% ~50%

Mixed Population

2
~30% ~30% ~30%

Low Viability ~12% ~12% ~12%

Jurkat High Viability ~90% ~90% ~90%

Mixed Population ~70% ~70% ~70%

Low Viability <20% <20% <20%
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Data adapted from DeNovix Technical Note 226.[5]

Experimental Protocols
Preparation of Erythrosin B Staining Solution
Materials:

Erythrosin B powder

Phosphate-Buffered Saline (PBS), sterile

0.22 µm syringe filter

Sterile container

Procedure for 0.1% (w/v) Stock Solution:

Weigh 100 mg of Erythrosin B powder.

Dissolve the powder in 100 mL of PBS to achieve a 0.1% (w/v) concentration.

Mix thoroughly until the dye is completely dissolved.

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

Store the solution protected from light at 2-8°C.

For a 0.02% working solution, dilute the 0.1% stock solution 1:5 in sterile PBS.

Manual Cell Counting with a Hemocytometer
Materials:

Cell suspension

0.02% Erythrosin B solution

Hemocytometer with coverslip
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Microscope

Pipettes

Microcentrifuge tubes

Procedure:

Obtain a representative sample of the cell suspension. Ensure the cells are evenly

suspended by gentle mixing.

In a microcentrifuge tube, mix the cell suspension with the 0.02% Erythrosin B solution at a

1:1 ratio (e.g., 20 µL of cell suspension + 20 µL of Erythrosin B).

Mix the sample gently by pipetting up and down. No incubation period is necessary.[4]

Clean the hemocytometer and coverslip with 70% ethanol and wipe dry.

Carefully load 10-15 µL of the stained cell suspension into the counting chamber of the

hemocytometer.

Place the hemocytometer on the microscope stage and focus on the grid lines.

Count the total number of viable (unstained) and non-viable (stained pink/red) cells in the

four large corner squares and the central large square.

Calculate the cell concentration and viability using the following formulas:

Total Cells/mL = (Total cells counted / Number of squares counted) x Dilution factor x 10^4

Viable Cells/mL = (Viable cells counted / Number of squares counted) x Dilution factor x

10^4

% Viability = (Viable cells counted / Total cells counted) x 100
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Manual Cell Counting Workflow.
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Automated Cell Counting
Materials:

Cell suspension

0.02% Erythrosin B solution

Automated cell counter (e.g., DeNovix CellDrop™, Logos Biosystems LUNA™)

Appropriate consumables for the automated counter

Procedure (Example using DeNovix CellDrop™):

Prepare the stained cell sample as described in the manual counting protocol (1:1 ratio of

cell suspension to 0.02% Erythrosin B).

Launch the Erythrosin B application on the instrument.

Enter the sample name and any other relevant information.

Ensure the dilution factor is set correctly (typically 2 for a 1:1 dilution).

Pipette the required volume of the stained cell suspension into the measurement chamber.

Adjust focus and exposure as needed, following the on-screen guides.

Initiate the cell count. The instrument will automatically report the total, live, and dead cell

concentrations, as well as the percent viability.

Troubleshooting and Considerations
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Issue Possible Cause Recommendation

Low cell viability in healthy

cultures

Over-mixing or harsh pipetting

causing cell damage.

Handle cells gently during

preparation.

Contaminated stain or buffer. Use fresh, sterile reagents.

High background staining
High cell density leading to

leakage from dead cells.

Dilute the cell sample to an

appropriate concentration.

Extended time between

staining and counting.

Count cells promptly after

adding the dye.

Inconsistent results Inaccurate pipetting.
Calibrate and use pipettes

correctly.

Non-homogenous cell

suspension.

Ensure the cell suspension is

thoroughly but gently mixed

before sampling.

Debris in the sample.
If possible, wash cells to

remove debris before staining.

Note: While Erythrosin B is generally non-toxic to cells for the duration of the assay, prolonged

exposure can eventually lead to staining of live cells.[6] Therefore, it is recommended to

perform the cell count shortly after adding the dye.

Conclusion
The Erythrosin B dye exclusion assay is a robust, reliable, and safer alternative to traditional

Trypan Blue staining for the assessment of cell viability. Its simple principle, ease of use, and

compatibility with both manual and automated cell counting methods make it a valuable tool for

researchers, scientists, and professionals in drug development. By understanding the core

principles and adhering to standardized protocols, accurate and reproducible cell viability data

can be consistently obtained.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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